molecular formula C44H87NO5 B13365791 ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13365791
M. Wt: 710.2 g/mol
InChI Key: UDBLGQSZFIFJAB-UHFFFAOYSA-N
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Preparation Methods

The preparation of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) was first described in a patent application by Acuitas Therapeutics in 2017 . The final step in its synthesis involves a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The reaction can be summarized as follows:

2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3((4Hydroxybutyl)azanediyl)bis(butane4,1diyl)bis(2hexyldecanoate)2 (C_8H_{17})(C_6H_{13})CHCO_2(CH_2)_5CHO + H_2N(CH_2)_4OH + 2 NaBH(O_2CCH_3)_3 \rightarrow ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) 2(C8​H17​)(C6​H13​)CHCO2​(CH2​)5​CHO+H2​N(CH2​)4​OH+2NaBH(O2​CCH3​)3​→((4−Hydroxybutyl)azanediyl)bis(butane−4,1−diyl)bis(2−hexyldecanoate)

Chemical Reactions Analysis

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, primarily due to its functional groups. Below physiological pH, the compound becomes protonated at the nitrogen atom, yielding an ammonium cation that is attracted to the anionic messenger RNA (mRNA) . This protonation is crucial for its role in forming lipid nanoparticles that encapsulate mRNA.

Mechanism of Action

The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) involves its chemical properties as a tertiary amine. Its cation can form an ionic bond with the messenger RNA, which carries the genetic information for the SARS-CoV-2 spike protein formation in the human body . Once the lipid nanoparticle encapsulating the mRNA is absorbed into antigen-presenting cells through receptor-mediated endocytosis, the more acidic environment within the endosome fully protonates the compound. This protonation results in the release of the mRNA payload .

Comparison with Similar Compounds

((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in mRNA vaccine formulations. These lipids share the common feature of transitioning to their cationic form under acidic conditions, promoting contact with anionic lipids in the endosome membrane and facilitating mRNA release into the cytoplasm . Some similar compounds include:

  • ((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
  • ((4-Hydroxybutyl)azanediyl)bis(octane-8,1-diyl) bis(2-hexyldecanoate)

These compounds are also used in lipid nanoparticle formulations for mRNA delivery, but ((4-Hydroxybutyl)azanediyl)bis(butane-4,1-diyl) bis(2-hexyldecanoate) is unique in its specific structural configuration and its role in the Pfizer/BioNTech vaccine .

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

4-[4-(2-hexyldecanoyloxy)butyl-(4-hydroxybutyl)amino]butyl 2-hexyldecanoate

InChI

InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-33-41(31-21-15-11-7-3)43(47)49-39-29-26-36-45(35-25-28-38-46)37-27-30-40-50-44(48)42(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3

InChI Key

UDBLGQSZFIFJAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCN(CCCCO)CCCCOC(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

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